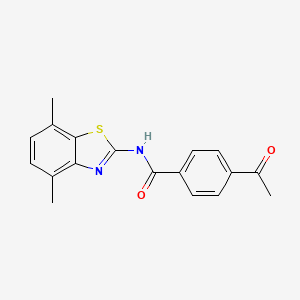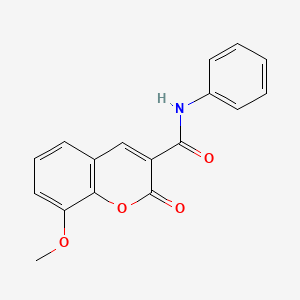
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide, also known as BDF-9198, is a compound that has shown potential in scientific research applications.
Aplicaciones Científicas De Investigación
Inhibitory Activity Against Tyrosine Kinases
Compounds similar to 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide have been investigated for their potential as irreversible inhibitors of tyrosine kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2). These enzymes are critical in signaling pathways that control cell division and survival. Inhibitors that target these pathways can offer therapeutic strategies for treating cancers characterized by over-expression of these receptors. For instance, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives with Michael acceptors have shown enhanced biological properties and significant oral antitumor activity in experimental models (Tsou et al., 2001).
Synthesis and Structural Analysis
Research also focuses on the synthesis, crystal structure, and vibrational properties of related quinazoline derivatives. For example, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been documented, including detailed structural analysis using various spectroscopic techniques and molecular modeling. These studies provide essential insights into the molecular configurations and properties that could influence biological activity and interaction with biological targets (Sun et al., 2021).
Antimicrobial and Antifungal Applications
Quinazoline derivatives are explored for their antimicrobial and antifungal activities. By modifying the quinazoline scaffold, researchers aim to develop new compounds that could serve as effective treatments against various microbial and fungal infections. For instance, studies have shown that certain 3-alkylquinazolin-4-one derivatives exhibit good antifungal activity, suggesting a potential for these compounds in developing new antimicrobial agents (Ouyang et al., 2006).
Potential Anticancer Agents
The synthesis and biological evaluation of quinazoline and quinoxaline derivatives have been conducted to identify potential anticancer agents. Some compounds have been tested using the National Cancer Institute's antitumor screening protocol, highlighting the importance of quinazoline derivatives in the search for new anticancer therapies. These studies aim to discover compounds with significant activity against various cancer cell lines, offering a pathway to developing novel therapeutic agents (Noolvi et al., 2011).
Propiedades
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4/c18-11-5-6-14-13(9-11)16(23)21(17(24)20-14)7-1-4-15(22)19-10-12-3-2-8-25-12/h2-3,5-6,8-9H,1,4,7,10H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZWLKGPIXWXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

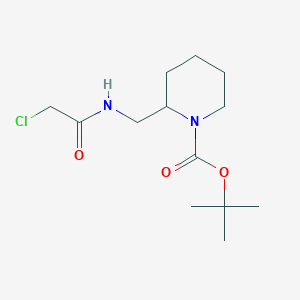
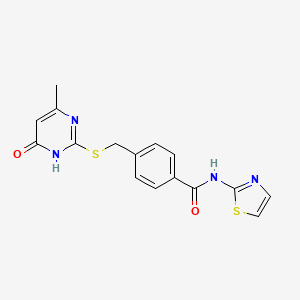
![(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944991.png)
![4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B2944992.png)
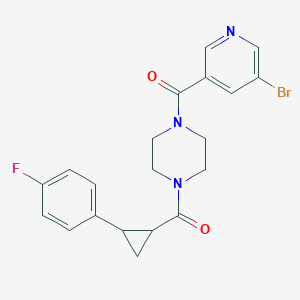

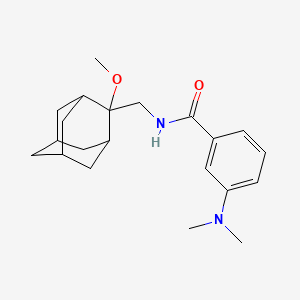
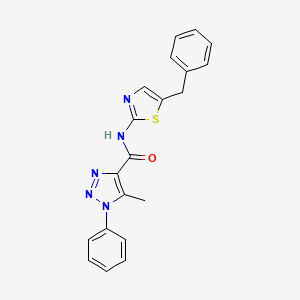
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2944999.png)
![2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2945001.png)
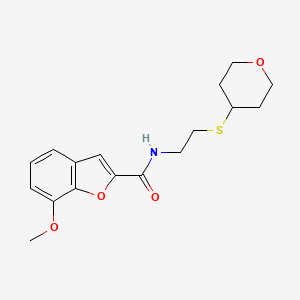
![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2945006.png)
